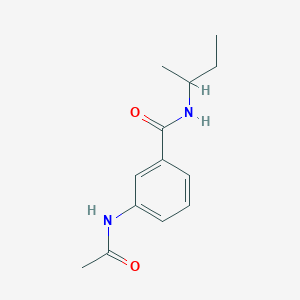![molecular formula C20H22N2O3 B269239 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269239.png)
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and TAK-659 has been shown to have potent anti-tumor activity in preclinical models.
Mechanism of Action
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits SYK signaling by binding to the ATP-binding site of SYK kinase domain, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models, and has also been shown to enhance the anti-tumor activity of other drugs. This compound has been shown to induce apoptosis in cancer cells, and has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the immune response against cancer cells by activating T-cells.
Advantages and Limitations for Lab Experiments
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its potent anti-tumor activity, ability to enhance the anti-tumor activity of other drugs, and ability to activate T-cells. However, this compound also has some limitations, including its potential toxicity and off-target effects.
Future Directions
There are several future directions for the research of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, including the development of more potent and selective inhibitors of SYK signaling, the identification of biomarkers for patient selection, and the evaluation of this compound in clinical trials. This compound has the potential to be a promising therapeutic agent for the treatment of various types of cancer, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis method of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 3-aminobenzamide to form 2-methyl-N-(3-aminophenyl)benzamide. This intermediate is then reacted with tetrahydro-2-furanylmethylamine and di-tert-butyl dicarbonate to form this compound.
Scientific Research Applications
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models, and has shown potent anti-tumor activity in various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. This compound inhibits SYK signaling, which is a key regulator of B-cell receptor signaling, and has been shown to induce apoptosis in cancer cells. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and venetoclax.
properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-2-3-10-18(14)20(24)22-16-8-4-7-15(12-16)19(23)21-13-17-9-5-11-25-17/h2-4,6-8,10,12,17H,5,9,11,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
UATWMPDWXOOXBK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)